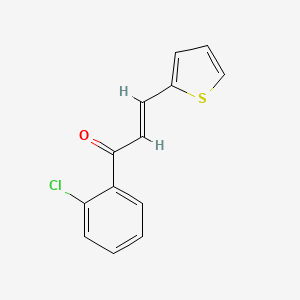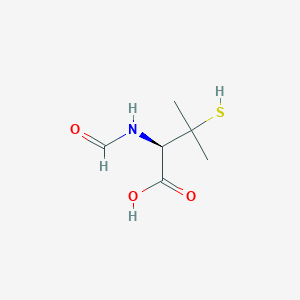
N-formylpenicillamin
描述
N-formylpenicillamine is a derivative of penicillamine, a naturally occurring amino acid with chelating properties. It is formed as a degradation product of several penicillins in unbuffered aqueous solutions
准备方法
Synthetic Routes and Reaction Conditions: N-formylpenicillamine can be synthesized through the formylation of penicillamine. One common method involves the reaction of penicillamine with formic acid under reflux conditions. The formic acid acts as a formylating agent, attaching a formyl group (H-C=O) to the nitrogen atom of penicillamine .
Industrial Production Methods: Industrial production of N-formylpenicillamine typically involves the degradation of penicillins in unbuffered aqueous solutions. This method can yield high amounts of N-formylpenicillamine, making it a viable approach for large-scale production .
化学反应分析
Types of Reactions: N-formylpenicillamine undergoes several types of chemical reactions, including:
Hydrolysis: The formyl group can be hydrolyzed under specific conditions, converting N-formylpenicillamine back to penicillamine.
Metal Chelation: The sulfhydryl group in N-formylpenicillamine can bind to metal ions, forming stable complexes.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction can be facilitated by acidic or basic conditions.
Metal Chelation: Metal ions such as copper, lead, and mercury can react with the sulfhydryl group in N-formylpenicillamine.
Major Products:
科学研究应用
N-formylpenicillamine has diverse applications in scientific research:
作用机制
N-formylpenicillamine exerts its effects primarily through its chelating properties. The sulfhydryl group binds to metal ions, forming stable complexes that can be excreted from the body. This mechanism is similar to that of penicillamine, which is used to treat conditions like Wilson’s disease and heavy metal poisoning . The formyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
Penicillamine: A chelating agent used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis.
D-penicillamine: The naturally occurring isomer of penicillamine, used clinically due to its lower toxicity compared to the L-isomer.
Uniqueness of N-Formylpenicillamine: N-formylpenicillamine is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity compared to penicillamine.
属性
IUPAC Name |
2-formamido-3-methyl-3-sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCLDHSEMKEXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC=O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325164 | |
| Record name | N-Formyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-66-6 | |
| Record name | NSC28038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Formyl-3-sulfanylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



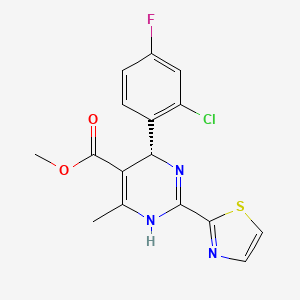
![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B3106286.png)
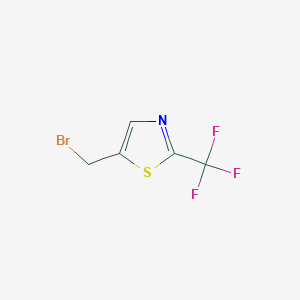
![Benzo[b]thiophene-2-acetic acid, 4,5,6,7-tetrahydro-4-oxo-](/img/structure/B3106314.png)
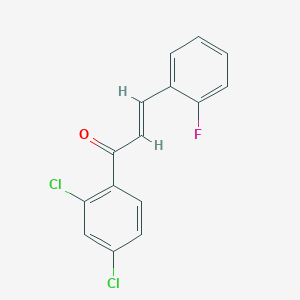
![2-Oxa-5,8-diazabicyclo[4.3.0]nonane dihydrochloride](/img/structure/B3106336.png)
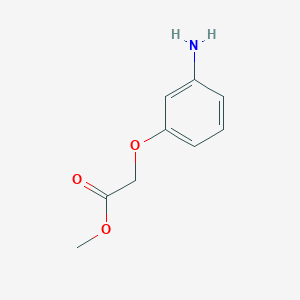
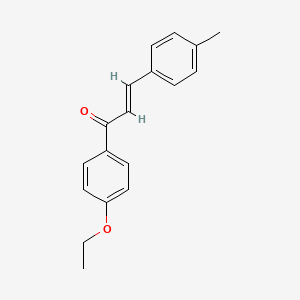
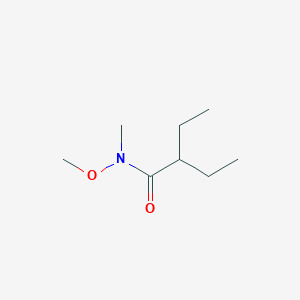
![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)

